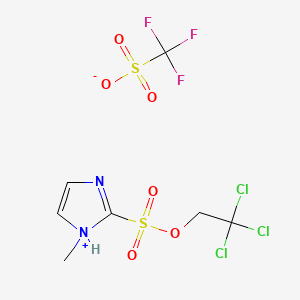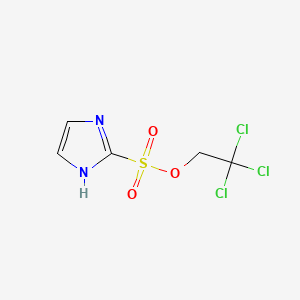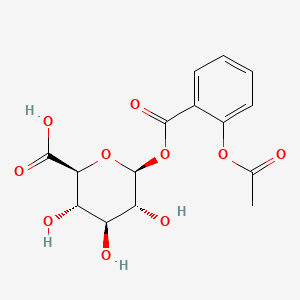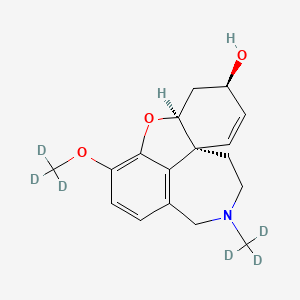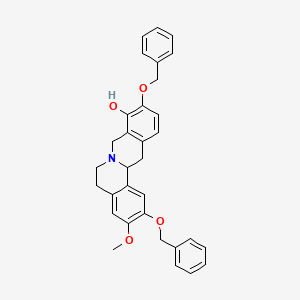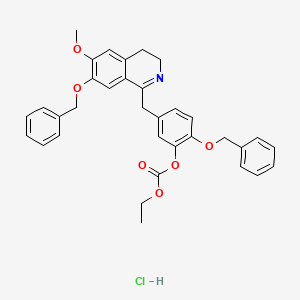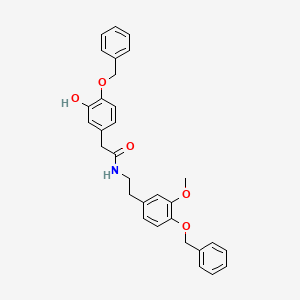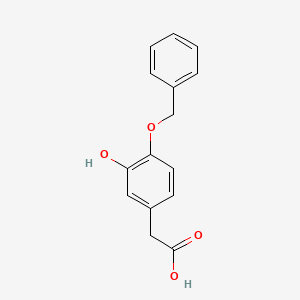
Oxolinic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolinic Acid-d5 is a deuterium-labeled derivative of Oxolinic Acid, a quinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. Oxolinic Acid itself is known for its effectiveness against both Gram-negative and Gram-positive bacteria and is used in the treatment of acute and chronic urinary tract infections .
Preparation Methods
The synthesis of Oxolinic Acid-d5 involves the incorporation of deuterium into the Oxolinic Acid molecule. This is typically achieved by reacting Oxolinic Acid with deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving precise control of reaction parameters to ensure high purity and yield .
Chemical Reactions Analysis
Oxolinic Acid-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Oxolinic Acid can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert Oxolinic Acid to its corresponding hydroxy derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the quinolone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxolinic Acid-d5 is widely used in scientific research for various applications:
Chemistry: It serves as a tracer in the study of drug metabolism and pharmacokinetics.
Biology: Used to investigate the mechanisms of bacterial resistance and the effects of antibiotics on bacterial DNA synthesis.
Medicine: Helps in the development of new antibiotics and the study of drug interactions.
Industry: Employed in the quality control of pharmaceuticals and the development of new drug formulations
Mechanism of Action
Oxolinic Acid-d5 exerts its effects by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA replication. This inhibition prevents the supercoiling of DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death . The molecular targets involved include the A and B subunits of DNA gyrase, which are critical for the enzyme’s function .
Comparison with Similar Compounds
Oxolinic Acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
Nalidixic Acid: Another first-generation quinolone antibiotic with similar antibacterial properties.
Ciprofloxacin: A second-generation quinolone with a broader spectrum of activity.
Levofloxacin: A third-generation quinolone known for its enhanced efficacy against Gram-positive bacteria. Compared to these compounds, this compound offers unique insights into drug metabolism and interactions due to its deuterium labeling.
Properties
IUPAC Name |
8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGZCKSPAKDVKC-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
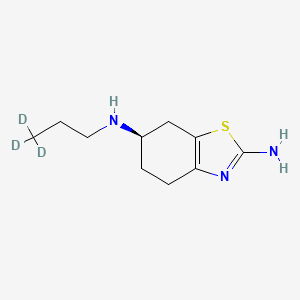
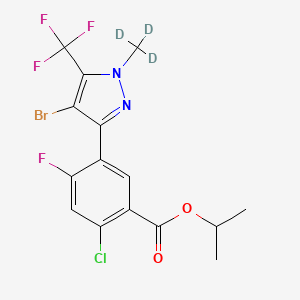
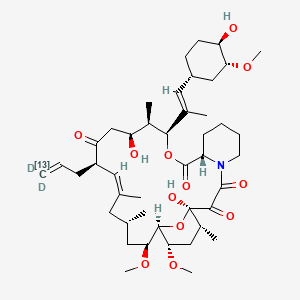
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
